ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[(5-methylfuran-2-yl)methylidene]-4-oxothiophene-3-carboxylate ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[(5-methylfuran-2-yl)methylidene]-4-oxothiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17921191
InChI: InChI=1S/C24H25NO5S/c1-6-29-23(28)19-20(26)18(13-17-12-7-14(2)30-17)31-22(19)25-21(27)15-8-10-16(11-9-15)24(3,4)5/h7-13,26H,6H2,1-5H3/b18-13-,25-22?
SMILES:
Molecular Formula: C24H25NO5S
Molecular Weight: 439.5 g/mol

ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[(5-methylfuran-2-yl)methylidene]-4-oxothiophene-3-carboxylate

CAS No.:

Cat. No.: VC17921191

Molecular Formula: C24H25NO5S

Molecular Weight: 439.5 g/mol

* For research use only. Not for human or veterinary use.

ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[(5-methylfuran-2-yl)methylidene]-4-oxothiophene-3-carboxylate -

Specification

Molecular Formula C24H25NO5S
Molecular Weight 439.5 g/mol
IUPAC Name ethyl (5Z)-2-(4-tert-butylbenzoyl)imino-4-hydroxy-5-[(5-methylfuran-2-yl)methylidene]thiophene-3-carboxylate
Standard InChI InChI=1S/C24H25NO5S/c1-6-29-23(28)19-20(26)18(13-17-12-7-14(2)30-17)31-22(19)25-21(27)15-8-10-16(11-9-15)24(3,4)5/h7-13,26H,6H2,1-5H3/b18-13-,25-22?
Standard InChI Key GACJXDNLTDMGGE-OQYABBNDSA-N
Isomeric SMILES CCOC(=O)C1=C(/C(=C/C2=CC=C(O2)C)/SC1=NC(=O)C3=CC=C(C=C3)C(C)(C)C)O
Canonical SMILES CCOC(=O)C1=C(C(=CC2=CC=C(O2)C)SC1=NC(=O)C3=CC=C(C=C3)C(C)(C)C)O

Introduction

Potential Applications

Given its structural complexity, this compound likely belongs to a class of molecules studied for their biological or pharmacological properties. Compounds with similar frameworks are often investigated for:

  • Anticancer activity: Aromatic and heterocyclic structures can interact with biological targets like enzymes or DNA.

  • Anti-inflammatory properties: Amide and ester groups can contribute to bioactivity by modulating enzyme inhibition.

  • Material science: Thiophene derivatives are known for their applications in organic electronics due to their conjugated systems.

Synthesis

The synthesis of such compounds typically involves:

  • Formation of the thiophene core through cyclization reactions involving sulfur-containing precursors.

  • Introduction of the benzoyl group via acylation reactions, often using reagents like benzoyl chloride.

  • Addition of the furan moiety through aldol condensation or Wittig-type reactions to establish the (5Z)-configuration.

Analytical Characterization

To confirm its structure, researchers would use:

  • NMR spectroscopy (¹H and ¹³C): To identify hydrogen and carbon environments.

  • Mass spectrometry (MS): To determine molecular weight and fragmentation patterns.

  • IR spectroscopy: To detect functional groups like esters, amides, and aromatic rings.

Challenges in Research

Studying such compounds involves challenges like:

  • Ensuring stereochemical purity (Z-isomer).

  • Overcoming synthetic difficulties due to steric hindrance from bulky groups like tert-butyl.

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